3,4-Dihydroxy-2-pentanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxypentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGQZADJGVPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Analysis and Control in Synthetic Pathways
Determination of Absolute and Relative Configurations
The unambiguous assignment of the absolute and relative configurations of stereoisomers of 3,4-dihydroxy-2-pentanone is fundamental to understanding its properties. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Techniques for Stereochemical Assignment, e.g., Nuclear Overhauser Effect (NOE) Experiments
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are central to elucidating the three-dimensional structure of organic molecules. koreascience.kr While detailed experimental data on the specific application of Nuclear Overhauser Effect (NOE) experiments for this compound are not extensively documented in foundational literature, the principles of such techniques are critical for determining the relative stereochemistry of diastereomers. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space, allowing for the determination of the proximity of different protons within a molecule. This would enable researchers to distinguish between the syn and anti diastereomers of this compound by observing the spatial relationships between the protons on the C3 and C4 carbons.
Theoretical chemistry provides further insight, with ab initio SCF MO calculations being used to analyze the stereochemical and structural aspects of the molecule, particularly in the context of its role as a model substrate in enzymatic reactions. acs.org
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to different retention times and thus, their separation. For a compound like this compound, a chiral GC method would be essential for quantifying the success of an asymmetric synthesis, allowing for the precise determination of the ratio of enantiomers produced. While specific, standardized chiral GC protocols for this compound are not broadly published, the development of such a method would be a routine step in any research focused on its enantioselective synthesis or isolation.
Asymmetric Induction in Carbonyl Addition Reactions
The synthesis of specific stereoisomers of this compound relies on asymmetric induction, where a chiral influence directs the formation of one stereoisomer over others. This is particularly relevant in carbonyl addition reactions, which are fundamental to constructing the carbon skeleton of the molecule.
Theoretical studies have modeled the molecular mechanism for the carboxylation of this compound, which serves as a model substrate for the enzyme RuBisCO. acs.orgresearchgate.net These computational analyses investigate the transition states and intermediates, providing a framework for understanding the stereochemical outcomes of CO2 addition to the ketone. acs.org The studies highlight that the configuration at the C2 center can be inverted through an intramolecular hydrogen transfer, demonstrating the stereochemical intricacies of reactions at this position. acs.org In related synthetic pathways for more complex molecules, carbonyl addition reactions are performed at very low temperatures, such as -78 °C, a common strategy to enhance stereoselectivity and control the asymmetric induction process. rssing.comnewdrugapprovals.org
Stereoisomerism and Its Impact on Chemical and Biological Activity
The stereoisomeric form of this compound has a profound impact on its biological and chemical activity. This is evident in its role as a fermentation product and as a model for enzymatic reactions.
A study involving the fermentation of soy-based foods identified specific stereoisomers of a related compound, 3-methyl-3,4-dihydroxy-2-pentanone, which were isolated and characterized based on their antioxidative activity. koreascience.kr The (3R,4R) and (3S,4R) stereoisomers were found in the fermented product but not in the original soybeans, indicating they were generated during fermentation and possessed notable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging ability. koreascience.kr This directly links specific stereochemical configurations to a defined biological function.
Furthermore, this compound has been used as a model substrate to study the carboxylation reaction catalyzed by the enzyme RuBisCO. acs.orgresearchgate.net The enzyme's active site interacts with the substrate with high stereospecificity. Theoretical models show that the migration of a hydrogen atom to the C3 carbon must occur with the correct stereochemistry to form specific inhibitor products. researchgate.netresearchgate.netresearchgate.net This underscores the principle that biological systems, particularly enzyme active sites, are exquisitely sensitive to the stereoisomerism of interacting molecules. The specific arrangement of atoms in space determines whether a molecule can fit into an active site and undergo a chemical transformation.
The following table summarizes the stereoisomers of the related compound mentioned in the text and their context:
| Compound Name | Stereoisomer | Source/Context | Noted Activity |
| 3-methyl-3,4-dihydroxy-2-pentanone | (3R,4R) | Fermented Soy-Based Food | Antioxidative koreascience.kr |
| 3-methyl-3,4-dihydroxy-2-pentanone | (3S,4R) | Fermented Soy-Based Food | Antioxidative koreascience.kr |
Elucidation of Reaction Mechanisms and Kinetics
Organic Reaction Mechanisms Involving Alpha- and Beta-Hydroxyl Ketone Moieties
The presence of both a hydroxyl and a ketone group within the same molecule gives rise to unique reactivity patterns. These moieties can influence each other, leading to specific and often synthetically useful transformations.
Aldol (B89426) Addition and Condensation Dynamics
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, resulting in a β-hydroxy ketone, also known as an "aldol" (aldehyde + alcohol). wikipedia.orgsrmist.edu.inlumenlearning.comwikipedia.org This reaction is a classic example of the reactivity of carbonyl compounds possessing α-hydrogens. libretexts.org
The process begins with the formation of a nucleophilic enolate ion by the deprotonation of the α-carbon of a carbonyl compound using a base. libretexts.orgiitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of a second molecule, forming a new carbon-carbon bond and an alkoxide intermediate. libretexts.orgiitk.ac.inbyjus.com Subsequent protonation of the alkoxide yields the β-hydroxy carbonyl compound. libretexts.org
The initial aldol addition is often reversible and can be controlled by temperature. lumenlearning.compressbooks.pub At lower temperatures, the β-hydroxy ketone or aldehyde can be isolated. lumenlearning.com However, if the reaction mixture is heated, particularly under basic conditions, the aldol addition product can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone or aldehyde. pressbooks.pubmasterorganicchemistry.comfiveable.me This second step is known as aldol condensation. wikipedia.orgsrmist.edu.in The driving force for this elimination is the formation of a stable, conjugated system. pressbooks.pub
Crossed aldol reactions, which occur between two different carbonyl compounds, can be synthetically useful, especially if one of the reactants lacks α-hydrogens and therefore cannot form an enolate. wikipedia.orglibretexts.org In reactions between a ketone and an aldehyde, the ketone typically acts as the nucleophile. wikipedia.org A well-known variation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. srmist.edu.inlibretexts.org
| Feature | Aldol Addition | Aldol Condensation |
|---|---|---|
| Product | β-Hydroxy aldehyde or β-hydroxy ketone. pressbooks.pub | α,β-Unsaturated aldehyde or ketone. pressbooks.pub |
| Key Transformation | Formation of a C-C bond between two carbonyl compounds. wikipedia.org | Dehydration of the initial aldol addition product. masterorganicchemistry.com |
| Reaction Conditions | Typically base- or acid-catalyzed at low temperatures. lumenlearning.com | Often requires heating to promote elimination of water. pressbooks.pubmasterorganicchemistry.com |
| Reversibility | The addition step is generally reversible. pressbooks.pub | The dehydration step is typically irreversible due to the formation of a stable conjugated system. |
Nucleophilic Attack and Subsequent Rearrangements
Alpha-hydroxy ketones (or α-ketols) are known to undergo a characteristic isomerization known as the α-ketol rearrangement (also called the acyloin rearrangement). organicreactions.orgresearchgate.net This reaction, which can be induced by acid, base, or heat, involves a 1,2-migration of an alkyl or aryl group from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. wikipedia.orgnih.govnih.gov This process is reversible, and the equilibrium favors the formation of the more thermodynamically stable α-hydroxy carbonyl isomer. organicreactions.orgresearchgate.netwikipedia.org
The mechanism of this rearrangement involves the conversion of an alkoxide into a carbonyl group while the migrating group's bonding electrons move toward the adjacent trigonal center. organicreactions.orgresearchgate.netwikipedia.org Unlike pinacol (B44631) or Wagner-Meerwein rearrangements, the α-ketol rearrangement does not necessarily proceed through a carbocation intermediate, as the neighboring pi-system can accept the migrating group. nih.gov The reaction's reversibility is a key feature, and the final product distribution is determined by the relative stabilities of the starting material and the rearranged product. wikipedia.org This transformation is synthetically valuable for ring expansion or contraction in strained cyclic systems. nih.gov
| Aspect | Description |
|---|---|
| Reactant | α-Hydroxy aldehyde, ketone, or imine. organicreactions.orgresearchgate.net |
| Transformation | 1,2-shift of an alkyl or aryl group. wikipedia.orgnih.gov |
| Product | An isomeric α-hydroxy carbonyl compound. wikipedia.org |
| Driving Force | Formation of the more thermodynamically stable isomer. researchgate.netwikipedia.org |
| Catalysis | Can be induced by acid, base, or heat. researchgate.netwikipedia.org |
Enzymatic Reaction Mechanisms
In biological systems, enzymes catalyze highly specific reactions that are often difficult to achieve through conventional organic synthesis. The formation of hydroxyl ketone structures is a key step in various metabolic pathways, such as the biosynthesis of riboflavin (B1680620) (vitamin B2).
3,4-Dihydroxy-2-butanone-4-phosphate Synthase (DHBPS) Catalytic Cycle
3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPS) is a crucial enzyme in the riboflavin biosynthesis pathway, which is present in microorganisms and plants but not in animals. pnas.org This magnesium-dependent enzyme catalyzes the conversion of D-ribulose-5-phosphate (Ru5P) into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate (B1220265). acs.orgacs.orgnih.gov The DHBP product serves as the four-carbon substrate for lumazine (B192210) synthase in the subsequent step of riboflavin synthesis. acs.orgacs.org The catalytic mechanism is complex, involving several intermediates and a skeletal rearrangement. frontiersin.orgresearchgate.net
The active site of DHBPS, typically located at the interface of a homodimer, binds the substrate Ru5P along with divalent metal ions, which are essential for catalysis. nih.govfrontiersin.org Structural studies have shown that the enzyme undergoes conformational changes upon substrate binding, with flexible loops closing over the active site. frontiersin.orgnih.gov
Enolization, Protonation, and Dehydration Steps
The catalytic cycle of DHBPS is initiated by the binding of the substrate, D-ribulose 5-phosphate, and a divalent metal ion (Mg²⁺) in the active site. nih.govfrontiersin.org The proposed mechanism involves several initial steps to activate the substrate for rearrangement. researchgate.netnih.govresearchgate.net While the exact sequence has been a subject of study, a canonical mechanism suggests that the reaction begins with steps that include enolization and dehydration. acs.orgnih.gov
Recent studies using acid quench techniques and NMR spectroscopy have identified transient intermediates in the catalytic cycle. acs.orgacs.org Evidence suggests that an early step involves the dehydration of the C1 carbon of Ru5P. acs.orgacs.org This is followed by a series of transformations, including protonation and further electronic shifts, that prepare the molecule for the key rearrangement step. nih.govresearchgate.net The metal ions in the active site play a critical role in stabilizing the substrate and the reaction intermediates throughout this process. frontiersin.org
Intramolecular Skeletal Rearrangements
The central and most remarkable event in the DHBPS catalytic cycle is an intramolecular skeletal rearrangement. frontiersin.orgresearchgate.netnih.gov This complex transformation results in the excision of the C4 carbon of D-ribulose 5-phosphate as a molecule of formate. acs.orgacs.org
Experimental data indicates that following the initial dehydration, a 1,2-migration occurs, which fuses the C5 carbon of the substrate to the C3 carbon. acs.orgacs.org This rearrangement generates a hydrated C4 intermediate that is positioned for elimination. acs.orgacs.org The fundamental steps of this 1,2-shift and the subsequent deformylation define the unique catalytic action of DHBPS. acs.org The enzyme masterfully orchestrates this rearrangement, leading to the formation of the two products: L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate. acs.orgnih.gov
| Step | Description | Key Intermediates/Features |
|---|---|---|
| 1. Substrate Binding | D-ribulose 5-phosphate (Ru5P) and Mg²⁺ bind to the enzyme's active site. nih.govfrontiersin.org | Enzyme undergoes conformational change. nih.gov |
| 2. Dehydration | Dehydration at the C1 position of Ru5P forms the first transient species. acs.orgacs.org | Formation of an enol/enediolate intermediate. nih.govresearchgate.net |
| 3. Skeletal Rearrangement | An intramolecular 1,2-migration fuses C5 to C3. acs.orgacs.org | A hydrated C4 intermediate is formed. acs.orgacs.org |
| 4. Deformylation | The C4 carbon is eliminated as formate. acs.orgnih.gov | Release of formate molecule. |
| 5. Product Release | The final product, L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is released. frontiersin.org | Regeneration of the enzyme for the next catalytic cycle. |
LsrG Protein-Mediated Isomerization of Phospho-(S)-4,5-Dihydroxy-2,3-pentanedione (P-DPD)
Detailed Research Findings
Research has shown that LsrG catalyzes the isomerization of P-DPD into 3,4,4-trihydroxy-2-pentanone-5-phosphate (P-TPO). nih.govlibretexts.org The proposed mechanism for this conversion involves a tautomerization of P-DPD to form a transient 3,4-enediol intermediate. This intermediate is then converted to 3-hydroxy-2,4-pentadione-5-phosphate (P-HPD), which subsequently undergoes hydration of the ketone group at carbon 4 to yield the final product, P-TPO. nih.govwikipedia.org Under the reducing conditions typically found within the bacterial cytoplasm, P-TPO and its non-hydrated precursor, P-HPD, are stable compounds. wikipedia.org
The enzymatic activity of LsrG has been characterized by monitoring the depletion of the P-DPD substrate over time using proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov Studies have also identified key amino acid residues within the active site of LsrG that are critical for its catalytic function. Based on the crystal structure of LsrG and sequence alignments, four residues have been pinpointed as likely playing a major role in catalysis: Glu-54, His-65, Asn-25, and His-70. nih.gov The functional importance of these residues has been validated through site-directed mutagenesis studies, where individual alanine (B10760859) substitutions were shown to impact the enzymatic activity both in vitro and in vivo. nih.gov
| Feature | Description | Source(s) |
| Enzyme | LsrG Protein | nih.govlibretexts.orgnyu.edu |
| Substrate | Phospho-(S)-4,5-dihydroxy-2,3-pentanedione (P-DPD) | nih.govwikipedia.org |
| Product | 3,4,4-trihydroxy-2-pentanone-5-phosphate (P-TPO) | nih.govlibretexts.orgwikipedia.org |
| Proposed Intermediate | 3-hydroxy-2,4-pentadione-5-phosphate (P-HPD) via a 3,4-enediol intermediate | nih.govwikipedia.org |
| Identified Catalytic Residues | Glu-54, His-65, Asn-25, His-70 | nih.gov |
| Kinetic Analysis Method | Monitoring P-DPD decrease by ¹H NMR spectroscopy | nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been central to understanding the electronic behavior of 3,4-dihydroxy-2-pentanone. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Ab initio and Density Functional Theory (DFT) methods have been employed to study this compound, particularly in the context of its use as a model for the substrate D-ribulose-1,5-bisphosphate in the enzyme Rubisco. acs.orgacs.org Ab initio self-consistent field (SCF) molecular orbital (MO) calculations have been a primary tool. acs.orgresearchgate.netresearchgate.netresearchgate.net These calculations were used to analyze stereochemical and structural aspects of carbon dioxide fixation and hydration mechanisms. acs.orgacs.org
DFT methods, such as those employing the B3LYP functional, have also been utilized to investigate reaction mechanisms and kinetic isotope effects in models of the Rubisco active site. researchgate.net These quantum mechanical approaches are essential for describing the electronic rearrangements that occur during chemical reactions, such as the attack of carbon dioxide on the C2-center of the molecule in its dienol form. acs.orgresearchgate.net
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the treatment of electron correlation. In the studies involving this compound as a model substrate, ab initio SCF MO calculations were performed using the 3-21G and 6-31G** basis sets. acs.orgacs.orgacs.org
To account for electron correlation, which is crucial for a more accurate description of molecular energies and properties, calculations were performed at the Møller-Plesset perturbation theory of the second order (MP2) level with the 6-31G** basis set (MP2/6-31G**). acs.orgacs.orgresearchgate.net The inclusion of correlation energy provides a more refined understanding of the electronic structure and the relative energies of different molecular conformations and transition states. acs.org The selection of these basis sets and methods represents a balance between computational cost and accuracy for the systems being studied.
| Computational Method | Basis Set | Application | Reference(s) |
| Ab initio SCF MO | 3-21G | Characterization of transition structures and reaction mechanisms in Rubisco model. | acs.orgacs.orgresearchgate.netresearchgate.net |
| Ab initio SCF MO | 6-31G | Characterization of transition structures and reaction mechanisms in Rubisco model. | acs.orgacs.orgacs.org |
| MP2 | 6-31G | Inclusion of electron correlation energy for more accurate energy calculations. | acs.orgacs.orgresearchgate.net |
| DFT (B3LYP) | 6-31G(d,p) | Investigation of kinetic isotope effects in the Rubisco active site model. | researchgate.net |
Molecular Modeling and Dynamics Simulations
Beyond static electronic structure calculations, molecular modeling and dynamics simulations offer insights into the time-dependent behavior of molecules and the energetic landscapes of chemical reactions.
A significant focus of the theoretical research on this compound has been the characterization of transition states (TS) for reactions mimicking the function of the Rubisco enzyme. acs.orgacs.org These transition states, which are first-order saddle points on the potential energy surface, represent the highest energy point along a reaction coordinate. acs.orgresearchgate.net
Researchers have successfully mapped the reaction pathways for several key steps:
Carboxylation: The transition structure (TS1) for the initial carbon dioxide fixation has been characterized, describing the attack of CO2 on the C2-center of the dienol form of the substrate. acs.org
Hydration: The subsequent transition state (TS2) for the addition of a water molecule to form a gem-diol has been identified. acs.org
Bond Cleavage: A further transition state (TS3) has been mapped for the intramolecular hydrogen transfer coupled with the C2-C3 bond breaking process. acs.orgacs.org
Oxygenation: Transition structures related to the competing oxygenation reaction, including dioxygen fixation at the C2 center, have also been theoretically characterized. acs.orgresearchgate.net
These studies provide a self-contained, step-by-step description of the reaction mechanism, including the proper stereochemistry. acs.orgacs.org
| Transition State | Reaction Step | Computational Approach | Reference(s) |
| TS1 | Carboxylation (CO2 attack at C2) | Ab initio SCF MO (3-21G, 6-31G), MP2/6-31G | acs.org |
| TS2 | Hydration (Water addition) | Ab initio SCF MO (3-21G, 6-31G), MP2/6-31G | acs.org |
| TS3 | C2-C3 Bond Cleavage | Ab initio SCF MO (3-21G, 6-31G), MP2/6-31G | acs.org |
| Oxygenation TS | Dioxygen fixation at C2 | Ab initio SCF MO (3-21G, 6-31G), MP2/6-31G | acs.orgresearchgate.net |
The conformational properties of this compound and its reaction intermediates are critical for their interaction within an enzyme's active site. Theoretical studies have shown that the skeleton of the optimized molecule is non-planar. researchgate.net Conformational analysis of the transition states reveals specific geometric features, such as the pyramidal deformation at the C3 carbon and the non-planar nature of the O2-C2-C3-O3 framework, which are crucial for the reaction to proceed. researchgate.net
Furthermore, molecular modeling has been used to dock the calculated transition structures into the active site of Rubisco. acs.org These studies found that the transition states can be accommodated without significant steric hindrance, suggesting that the in vacuo calculated reaction pathways are compatible with the enzyme's environment. acs.orgresearchgate.net This geometric overlap with experimentally determined transition state analogues provides strong support for the proposed mechanisms. researchgate.net Molecular dynamics simulations have also been employed to investigate the diffusion and interactions of gases like CO2 and O2 near the active site, highlighting the role of intermolecular forces in substrate binding. researchgate.net
Prediction of Reactivity and Stability Profiles
Computational studies on this compound have provided valuable predictions regarding its reactivity and the stability of its various forms. The theoretical characterization of transition states and intermediates allows for the construction of reaction energy profiles, which explain why certain pathways are favored over others.
The geometry of the transition state for enolization, for instance, helps to explain the intramolecular proton transfer that initiates the entire catalytic cycle. researchgate.net The calculated spin densities at the C2 and C3 centers in the triplet state of an intermediate indicate the likely sites for oxygenation, providing a rationale for the competing reaction with O2. researchgate.net The use of DFT-based descriptors like "relative electrophilicity" has been proposed to predict the acidity and, by extension, the reactivity of related systems. acs.org The stability of intermediates is assessed by locating them as minima on the potential energy surface, with their geometries often differing significantly from the rigid, high-energy transition state structures. acs.org
Biological Roles and Molecular Mechanisms of Action
Involvement in Riboflavin (B1680620) Biosynthesis Pathways
A structurally related compound, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a key intermediate in the biosynthesis of riboflavin (vitamin B2). This essential metabolic pathway is present in many pathogens but absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial agents nih.govnih.gov.
The formation of DHBP is a critical step in the riboflavin synthesis pathway. The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), also known as RibB, catalyzes the conversion of D-ribulose 5-phosphate into DHBP and formate (B1220265) nih.govwikipedia.orgacs.orgnih.gov. This reaction is one of the two initial committed steps in the convergent biosynthesis of riboflavin nih.govasm.org. The resulting DHBP serves as the precursor for the xylene ring of riboflavin wikipedia.orgebi.ac.ukebi.ac.uk. Specifically, DHBP condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin nih.govfrontiersin.org.
The enzyme DHBPS can exist as a monofunctional protein, as seen in most Gram-negative bacteria, or as a bifunctional enzyme fused with GTP cyclohydrolase II in Gram-positive bacteria like Mycobacterium tuberculosis nih.govresearchgate.net. This fusion ensures a rigid coupling of the rates of product formation in the two initial branches of the pathway asm.org. The importance of this enzyme is underscored by the fact that the genes encoding it are essential for the viability of pathogens such as Helicobacter pylori nih.gov.
Table 1: Key Molecules in the Riboflavin Biosynthesis Pathway Involving DHBP
| Compound Name | Abbreviation | Role |
|---|---|---|
| D-ribulose 5-phosphate | Ru5P | Substrate for DHBPS |
| 3,4-dihydroxy-2-butanone 4-phosphate | DHBP | Product of DHBPS and precursor for the xylene ring of riboflavin |
| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Condenses with DHBP | |
| 6,7-dimethyl-8-ribityllumazine | Immediate precursor to riboflavin |
The crystal structure of DHBPS has been extensively studied to understand its catalytic mechanism and to facilitate the design of inhibitors. The enzyme is a homodimer, with each monomer having an α + β fold nih.gov. The active site is located at the dimeric interface nih.gov. Structural analyses of DHBPS from various organisms, including Vibrio cholerae, have revealed that the binding of the substrate, D-ribulose 5-phosphate, and metal ions induces conformational changes in the active site loops, which are crucial for catalysis nih.govresearchgate.net.
The proposed catalytic mechanism involves several steps, including enolization, protonation, dehydration, and a skeletal rearrangement nih.govfrontiersin.org. A key intermediate is formed that is essential for the enzymatic activity. The inhibitor 4-phospho-D-erythronohydroxamic acid (4PEH) has been shown to be a competitive inhibitor of DHBPS. Structural studies of the enzyme-inhibitor complex reveal that 4PEH binds to the active site similarly to the substrate but is unable to form the necessary intermediate, thus inhibiting the enzyme's function nih.gov. This provides a structural basis for the development of novel antibiotics targeting the riboflavin biosynthesis pathway nih.gov.
Function as a Precursor in Interspecies Quorum Sensing (AI-2)
Table 2: Key Steps in the Biosynthesis and Signaling of AI-2
| Process | Key Enzyme/Molecule | Function |
|---|---|---|
| DPD Biosynthesis | LuxS | Catalyzes the formation of DPD |
| AI-2 Formation | DPD, Borate | Spontaneous cyclization and reaction with borate to form AI-2 |
| AI-2 Uptake | Lsr Transporter | Internalization of AI-2 into the cell |
| Intracellular Signaling | LsrK, P-DPD | Phosphorylation of AI-2 to P-DPD, which induces the lsr operon |
Elicitation of Plant Immune Responses
Certain derivatives of dihydroxy-2-pentanone have been identified as elicitors of plant immune responses. Specifically, 3,4-dihydroxy-3-methyl-2-pentanone, a metabolite produced by the plant growth-promoting rhizobacterium Bacillus subtilis HN09, has been shown to induce systemic resistance in plants researchgate.net. This induced systemic resistance (ISR) is a state of enhanced defensive capacity in which the plant is primed for a more robust and rapid response to subsequent pathogen attacks. The elicitor from B. subtilis HN09 was found to trigger different signaling pathways within the plant to activate its defense mechanisms researchgate.net. This finding highlights a role for dihydroxy-2-pentanone derivatives in the complex chemical communication that occurs between beneficial soil microbes and plants, leading to enhanced plant health and protection against disease.
Induction of Systemic Resistance via Jasmonate/Ethylene and Salicylate Signaling Pathways
The induction of systemic resistance in plants by 3,4-dihydroxy-3-methyl-2-pentanone is a complex process mediated by the intricate crosstalk between different hormone signaling pathways. Research on Arabidopsis thaliana has demonstrated that this compound activates both the jasmonate/ethylene (JA/ET) and the salicylate (SA) signaling pathways to mount a broad-spectrum defense against pathogens like Pseudomonas syringae pv. tomato DC3000 nih.gov.
The signaling pathways involving SA, JA, and ET are pivotal for regulating induced defense responses against various biotic stresses mdpi.comnih.govnih.govresearchgate.netresearchgate.net. Typically, the SA pathway is associated with resistance against biotrophic pathogens, while the JA/ET pathway is crucial for defense against necrotrophic pathogens and insects mdpi.com. The ability of 3,4-dihydroxy-3-methyl-2-pentanone to activate these distinct pathways highlights its role as a potent immune elicitor.
Interestingly, the stereochemistry of the molecule significantly influences its biological activity. Studies have distinguished between two mixtures of stereoisomers:
B16 : A 1:1 mixture of the threo-isomers ((3R,4S) and (3S,4R)).
B17 : A 1:1 mixture of the erythro-isomers ((3R,4R) and (3S,4S)).
Research findings indicate that the B16 mixture is markedly superior to the B17 mixture in its ability to induce resistance nih.gov. This was evidenced by B16 inducing a more rapid and robust deposition of callose, a key component of plant cellular defense, upon pathogen challenge nih.gov. Despite having the same chemical structure, the subtle differences in the spatial arrangement of atoms lead to differential, albeit overlapping, activation of the SA and JA/ET signaling pathways nih.gov.
| Stereoisomer Mixture | Composition | Bioactivity in Inducing Resistance | Effect on Callose Deposition |
|---|---|---|---|
| B16 | 1:1 mixture of threo-isomers ((3R,4S) and (3S,4R)) | Significantly superior | More expeditious and stronger |
| B17 | 1:1 mixture of erythro-isomers ((3R,4R) and (3S,4S)) | Lower activity compared to B16 | Less effective than B16 |
Interplay with Plant Growth-Promoting Rhizobacteria (PGPRs) in Disease Resistance
The compound 3,4-dihydroxy-3-methyl-2-pentanone is a key metabolite produced by the PGPR strain Bacillus subtilis HN09, which is known to promote plant growth and induce systemic resistance nih.gov. PGPRs are a diverse group of bacteria that colonize plant roots and confer benefits to the plant, including enhanced nutrient uptake and protection against pathogens nih.govekb.eg.
The mechanism by which B. subtilis HN09 induces resistance in Arabidopsis thaliana is largely dominated by its production of 3,4-dihydroxy-3-methyl-2-pentanone nih.gov. This relationship exemplifies a sophisticated interplay where the rhizobacterium synthesizes a specific chemical elicitor, which is then perceived by the plant. This perception triggers a systemic immune response, preparing the entire plant for a potential pathogen attack. This form of induced resistance, known as ISR, is a well-documented phenomenon where beneficial microbes prime the plant's defense system nih.gov. The identification of 3,4-dihydroxy-3-methyl-2-pentanone as the active compound provides a clear molecular basis for the protective effects observed with the HN09 strain nih.gov.
| Component | Role | Mechanism of Action |
|---|---|---|
| Bacillus subtilis HN09 (PGPR) | Producer of the elicitor | Colonizes plant roots and synthesizes/secretes 3,4-dihydroxy-3-methyl-2-pentanone. |
| 3,4-dihydroxy-3-methyl-2-pentanone | Chemical Elicitor | Perceived by the plant, leading to the activation of defense signaling pathways. |
| Arabidopsis thaliana (Plant) | Host | Activates JA/ET and SA signaling pathways, resulting in Induced Systemic Resistance (ISR). |
Model Substrate in Enzymatic Carboxylation Reactions
Mechanistic Insights from Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Studies
Information regarding the use of 3,4-Dihydroxy-2-pentanone as a model substrate in enzymatic carboxylation reactions, specifically for providing mechanistic insights into the function of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco), is not available in the reviewed scientific literature. Extensive searches did not yield studies or data supporting its role in this specific biochemical context.
Applications in Advanced Chemical Synthesis and Derivatization
Utilization as a Building Block for Complex Organic Molecules
The presence of both hydroxyl and ketone functionalities makes 3,4-dihydroxy-2-pentanone a versatile building block in organic synthesis. These reactive sites allow for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. The stereochemistry of the hydroxyl groups also makes it a valuable precursor in the chiral pool, a collection of readily available, enantiopure compounds that serve as starting materials for the synthesis of complex chiral molecules. wikipedia.org
One notable application is in the synthesis of heterocyclic compounds. For instance, a derivative of this compound, (3S,4S)-1-amino-3,4-dihydroxy-2-pentanone, is a key intermediate in the synthesis of a complex pyrimidinone derivative. wikipedia.org This amino derivative undergoes condensation with 2-amino-6-chloro-5-nitro-3H-pyrimidin-4-one to yield 2-acetylamino-5-nitro-6-((3S,4S)-3,3-dihydroxy-2-oxo-pentylamino)-pyrimidin-4-one. wikipedia.org This reaction highlights the utility of the this compound scaffold in constructing highly functionalized and potentially bioactive heterocyclic systems.
The synthesis of this complex molecule involves a multi-step process, as detailed in the table below:
| Step | Reactant(s) | Reagent(s) | Product | Yield |
| 1 | (2S,3R)-2,3-epoxy-methyl butyrate | Boron trifluoride diethyl etherate, Acetone | (4S,5S)-2,3-acetonide-methyl butyrate | 85% |
| 2 | (4S,5S)-2,3-acetonide-methyl butyrate | Diazomethane | (4S,5S)-2,2,5-trimethyl-5-(2-chloroacetyl)-1,3-dioxolane | Not specified |
| 3 | (4S,5S)-2,2,5-trimethyl-5-(2-chloroacetyl)-1,3-dioxolane | Sodium azide, Sodium iodide | (4S,5S)-2,2,5-trimethyl-5-(2-azidoacetyl)-1,3-dioxolane | 95% |
| 4 | (4S,5S)-2,2,5-trimethyl-5-(2-azidoacetyl)-1,3-dioxolane | Triphenylphosphine | (3S,4S)-1-amino-3,4-dihydroxy-2-pentanone | 90% |
| 5 | (3S,4S)-1-amino-3,4-dihydroxy-2-pentanone, 2-amino-6-chloro-5-nitro-3H-pyrimidin-4-one | Triethylamine | 2-acetylamino-5-nitro-6-((3S,4S)-3,3-dihydroxy-2-oxo-pentylamino)-pyrimidin-4-one | 43-70% |
This table details the synthetic route to a complex pyrimidinone derivative starting from a precursor of this compound. wikipedia.org
Intermediate in the Production of Specialty Chemicals
The reactivity of this compound suggests its potential as an intermediate in the production of various specialty chemicals. While specific industrial-scale applications are not widely documented in publicly available literature, its functional group arrangement allows for transformations into a range of other compounds. For example, the diol functionality can be protected or modified, while the ketone can undergo reactions such as reduction, oxidation, or condensation to build more complex carbon skeletons. These potential transformations make it a candidate for the synthesis of fine chemicals used in fragrances, flavorings, and as specialized monomers for polymer synthesis.
Design of Bioactive Compounds and Targeted Inhibitors
The structural features of this compound and its derivatives have drawn attention in the design of bioactive compounds, particularly in the development of novel antibacterial agents.
Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, often controlling virulence and biofilm formation. thegoodscentscompany.com Disrupting this process with quorum sensing inhibitors (QSIs) is a promising strategy to combat bacterial infections without inducing widespread resistance. thegoodscentscompany.com
The search for new antibacterial drugs is critical in the face of rising antibiotic resistance. One strategy is to target metabolic pathways that are essential for bacteria but absent in humans. The riboflavin (B1680620) biosynthesis pathway is one such target. nih.gov
Within this pathway, the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) plays a crucial role. It catalyzes the conversion of D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone-4-phosphate and formate (B1220265). DHBPS is an attractive target for antibacterial drug development because it is essential for many pathogens but not present in humans. nih.gov While the natural substrate for this enzyme is a butanone derivative, the structural similarity to this compound suggests that pentanone-based analogs could be explored as potential inhibitors of this key bacterial enzyme.
| Enzyme | Substrate | Product | Significance |
| 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | D-ribulose 5-phosphate | 3,4-dihydroxy-2-butanone-4-phosphate, Formate | Essential for riboflavin biosynthesis in many pathogens; absent in humans, making it a key antibacterial drug target. nih.gov |
This table outlines the function of DHBPS, a potential target for novel antibacterial drugs, which utilizes a substrate structurally related to this compound.
Analytical Methodologies for Structural and Mechanistic Characterization
Advanced Spectroscopic Techniques
Spectroscopy is fundamental to the molecular-level investigation of 3,4-Dihydroxy-2-pentanone, offering non-destructive ways to probe its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an essential tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide exhaustive information regarding the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides data on the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons for each signal, and the splitting pattern (multiplicity) shows the number of adjacent protons, allowing for the mapping of proton connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule and their electronic nature. The chemical shift values are indicative of the type of carbon atom (e.g., carbonyl, alcohol-bearing, or alkyl).
Detailed analysis of NMR data from related dihydroxy ketones provides a basis for predicting the spectral characteristics of this compound. mdpi.comclockss.org
Table 1: Predicted NMR Data for this compound
This table presents hypothetical yet representative NMR data based on spectral patterns of structurally similar compounds.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~4.1-4.3 | H-3 | ~210-215 | C-2 (C=O) |
| ~3.6-3.8 | H-4 | ~75-80 | C-3 (CH-OH) |
| ~2.2 | H-1 (CH₃) | ~70-75 | C-4 (CH-OH) |
| ~1.2 | H-5 (CH₃) | ~25-30 | C-1 (CH₃) |
| Variable | OH protons | ~15-20 | C-5 (CH₃) |
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups present in this compound. These two methods are complementary; a molecular vibration strong in IR is often weak in Raman, and vice versa. spectroscopyonline.comfrontiersin.org This combined approach provides a more complete vibrational fingerprint of the molecule. thermofisher.com
FT-IR Spectroscopy: This technique is based on the absorption of infrared radiation by molecules, causing vibrations of specific functional groups. For this compound, FT-IR is particularly sensitive to the polar C=O (carbonyl) and O-H (hydroxyl) bonds. The IR spectrum of a related compound, 1-(2,4-dihydroxy-6-methylphenyl)ethanone, showed characteristic absorption bands at 3180 cm⁻¹ for the hydroxyl group and 1610 cm⁻¹ for the carbonyl group. tandfonline.com
FT-Raman Spectroscopy: This technique involves inelastic scattering of laser light. It is highly effective for analyzing non-polar bonds and the carbon backbone. thermofisher.com The low-frequency region of the Raman spectrum (below 400 cm⁻¹) can provide important information about the lattice vibrations of the solid material. sci-hub.st
The analysis of both FT-IR and FT-Raman spectra allows for a comprehensive confirmation of the key functional moieties within the this compound structure. researchgate.net
Chromatographic Separation and Purity Analysis
Chromatographic methods are indispensable for separating this compound from complex mixtures and assessing its purity.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound and its isomers. iomcworld.com In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. The retention time is a characteristic property used for identification.
The identity of a compound can be further confirmed by its mass spectrum, which provides a molecular fingerprint based on its fragmentation pattern. researchgate.net For definitive identification, the retention time and mass spectrum are compared against those of a known standard or a spectral library, such as the National Institute of Standards and Technology (NIST) library. iomcworld.com The NIST WebBook contains extensive GC data, including Kovats' retention indices, for structurally similar compounds like 4-hydroxy-4-methyl-2-pentanone on various column types. nist.gov This technique has been successfully used to identify related ketones, such as 2-pentanone, in complex biological samples like urine. nih.gov
Table 2: Gas Chromatography Data for the Structurally Related Compound 4-hydroxy-4-methyl-2-pentanone
Data sourced from the NIST Chemistry WebBook. nist.gov
| Column Type | Stationary Phase | Temperature Program | Kovats' Retention Index (I) |
| Capillary | DB-1 (non-polar) | 30°C (4 min), then 2 K/min to 220°C | 811 |
| Capillary | SE-30 (non-polar) | 60°C (10 min), then 3 K/min to 180°C | 810 |
| Capillary | Polyethylene Glycol (polar) | Not specified | 1366 |
X-ray Crystallography for Enzyme-Ligand Complex Structures
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in a crystalline state. While obtaining a single crystal of this compound itself may be challenging, the technique is exceptionally powerful for elucidating the structures of enzyme-ligand complexes. weizmann.ac.il This provides invaluable mechanistic insights by revealing the exact binding mode of a ligand within the enzyme's active site, identifying key amino acid residues involved in binding and catalysis. nih.gov
Although a specific X-ray crystal structure for an enzyme complexed with this compound is not prominently documented, studies on related systems highlight the utility of structural biology in this area. For instance, the solution structure of the 47-kDa enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), which catalyzes a reaction involving a similar substrate, was determined using advanced NMR techniques. nih.gov This structural analysis successfully identified the ligand binding site and the residues crucial for catalysis, demonstrating how structural methods can map the active site and guide the design of potential inhibitors. nih.govnih.gov
Environmental Fate and Biotransformation Studies
Biotic Degradation Pathways
The biodegradation of 3,4-dihydroxy-2-pentanone is expected to be facilitated by a wide range of microorganisms due to the common occurrence of similar structures in natural metabolic pathways. The hydroxyl and ketone moieties are susceptible to enzymatic transformations by bacteria and fungi.
Microbial Metabolism of Structurally Related Ketones
The microbial metabolism of ketones, particularly those with adjacent hydroxyl groups (alpha-hydroxy ketones) and vicinal diols, provides a strong basis for predicting the biodegradation of this compound. A common metabolic route involves the enzymatic reduction of the ketone group and the oxidation of the hydroxyl groups.
A key metabolic pathway for ketones in microorganisms is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). In a study on Pseudomonas veronii MEK700, which is capable of growing on 2-butanone, a Baeyer-Villiger monooxygenase (MekA) was identified. This enzyme oxidizes the ketone to an ester (ethyl acetate), which is then hydrolyzed by an esterase (MekB). ub.edu While this specific pathway may be relevant, the presence of hydroxyl groups in this compound could lead to alternative or additional enzymatic steps.
More directly relevant is the microbial transformation of vicinal diketones and alpha-hydroxy ketones. Many microorganisms, including species of Bacillus, Pseudomonas, and the yeast Saccharomyces cerevisiae, possess dehydrogenases and reductases capable of acting on these substrates. For instance, butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae can convert various vicinal diketones into the corresponding chiral diols, proceeding through an alpha-hydroxy ketone intermediate. mdpi.com Specifically, the enzyme catalyzes the reduction of 2,3-pentanedione (B165514) to (2R,3R)-2,3-pentanediol. mdpi.com This suggests that this compound, as an alpha-hydroxy ketone, could be an intermediate in the degradation of a related diketone or could be directly reduced to a pentane-1,2,3,4-tetraol.
Research on Bacillus subtilis has identified the production of a closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone, which has been shown to induce disease resistance in plants. nih.govacs.org The metabolic pathway for this compound in B. subtilis likely involves enzymes that could also act on this compound. B. subtilis is known for its diverse metabolic capabilities, including the fermentation of sugars to produce 2,3-butanediol (B46004) via acetoin (B143602), an alpha-hydroxy ketone. nih.gov The enzymes involved in this pathway, such as acetoin reductase/2,3-butanediol dehydrogenase, are prime candidates for the transformation of this compound. Butane-2,3-diol dehydrogenase from Bacillus clausii has been shown to accept a range of vicinal diketones, α-hydroxy ketones, and vicinal diols as substrates. bohrium.com
The metabolism of 1,4-butanediol (B3395766) by Pseudomonas putida KT2440 involves a range of alcohol and aldehyde dehydrogenases with broad substrate specificity, ultimately feeding into the β-oxidation pathway. frontiersin.org This broad enzymatic machinery could potentially be involved in the degradation of the polyol structure that would result from the reduction of this compound.
| Microorganism | Related Compound(s) Studied | Key Enzymes/Pathways | Observed Transformation | Reference |
|---|---|---|---|---|
| Pseudomonas veronii MEK700 | 2-Butanone | Baeyer-Villiger monooxygenase (MekA), Esterase (MekB) | Oxidation of ketone to an ester, followed by hydrolysis. | ub.edu |
| Saccharomyces cerevisiae | Vicinal diketones (e.g., 2,3-pentanedione) | Butanediol dehydrogenase (Bdh1p) | Reduction of diketone to vicinal diol via an alpha-hydroxy ketone intermediate. | mdpi.com |
| Bacillus subtilis | Production of 3,4-dihydroxy-3-methyl-2-pentanone | Acetoin reductase/2,3-butanediol dehydrogenase pathway (inferred) | Inferred metabolism of dihydroxyketones. | nih.govacs.org |
| Bacillus clausii | Vicinal diketones, α-hydroxy ketones, vicinal diols | (R,R)-butane-2,3-diol dehydrogenase | Oxidation and reduction of various ketones and diols. | bohrium.com |
| Pseudomonas putida KT2440 | 1,4-Butanediol | Alcohol and aldehyde dehydrogenases, β-oxidation | Oxidation of alcohols to aldehydes and subsequent metabolism. | frontiersin.org |
Abiotic Transformation Processes
In the absence of microbial activity, this compound can be transformed through abiotic processes, with photochemistry being a primary driver, particularly in atmospheric and sunlit aquatic environments.
Photochemistry of Related Ketones
The photochemical behavior of ketones is well-documented and primarily involves Norrish Type I and Type II reactions following the absorption of UV radiation. ucr.edu For this compound, the presence of a carbonyl group makes it susceptible to these photochemical transformations.
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical fragments. ucr.edu For this compound, this would lead to the formation of an acyl radical and a hydroxylated alkyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation or recombination. The presence of hydroxyl groups on the alkyl fragment can influence the stability and subsequent reactions of these radicals. Studies on the photolysis of simple ketones in solution have shown that α-cleavage is more likely to occur when the resulting radicals are stabilized. wikipedia.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. ucr.edu Subsequent cleavage of this biradical can yield an enol and an alkene. For this compound, a γ-hydrogen is available on the C5 carbon, making this pathway plausible.
The presence of hydroxyl groups can significantly impact the photochemistry. Research on α-hydroxy ketones has demonstrated that these compounds can undergo efficient α-cleavage. copernicus.org For some cyclic α-hydroxy ketones, photolysis leads to the formation of lactones through a diradical and subsequent hydroxy ketene (B1206846) intermediate. nih.govresearchgate.net While this compound is acyclic, the principles of enhanced α-cleavage due to the hydroxyl group are likely to apply.
Studies on the atmospheric photolysis of 2,3-pentanedione, a structurally similar diketone, show that it absorbs in the solar spectrum and has a photolysis quantum yield of 0.11 at 351 nm. nih.govacs.org The main photolysis products are smaller aldehydes like acetaldehyde (B116499) and formaldehyde. researchgate.net The rate of reaction with hydroxyl radicals is also a significant atmospheric degradation pathway for such ketones. nih.govacs.org The hydroxyl groups in this compound are expected to increase its water solubility and potentially alter its photochemical quantum yields and reaction rates with atmospheric oxidants compared to non-hydroxylated ketones. The polar nature of the compound suggests that its partitioning into the aqueous phase of aerosols could be an important factor in its atmospheric fate, where aqueous-phase photochemistry would dominate.
| Process | Description | Relevance to this compound | Key Findings from Related Compounds | Reference |
|---|---|---|---|---|
| Norrish Type I Reaction | Homolytic α-cleavage of the C-C bond adjacent to the carbonyl group upon photoexcitation. | Highly probable due to the ketone functionality. The hydroxyl groups may stabilize the resulting radical fragments. | α-Hydroxy ketones show efficient α-cleavage. Simple ketones undergo α-cleavage in solution when stabilized radicals are formed. | ucr.eduwikipedia.orgcopernicus.org |
| Norrish Type II Reaction | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, followed by cleavage. | Possible due to the presence of a γ-hydrogen on C5. | A common pathway for ketones with accessible γ-hydrogens. | ucr.edu |
| Reaction with Hydroxyl Radicals | Oxidation by photochemically produced OH radicals in the atmosphere. | Likely a significant atmospheric degradation pathway. | The reaction rate constant for 2,3-pentanedione with OH radicals is approximately 2.09 x 10-12 cm3 molecule-1 s-1. | nih.govacs.org |
| Direct Photolysis | Degradation due to the absorption of solar radiation. | Expected to occur, as related ketones absorb in the solar spectrum. | 2,3-pentanedione has a photolysis quantum yield of 0.11 at 351 nm, leading to smaller aldehydes. | nih.govresearchgate.netacs.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
